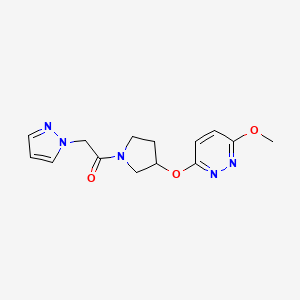

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3/c1-21-12-3-4-13(17-16-12)22-11-5-8-18(9-11)14(20)10-19-7-2-6-15-19/h2-4,6-7,11H,5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKBMWBFQJGGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine and pyrazole intermediates, followed by their coupling through appropriate linkers.

-

Step 1: Synthesis of 6-methoxypyridazine

- Reactants: Methoxyamine, pyridazine derivative

- Conditions: Acidic or basic medium, elevated temperature

-

Step 2: Synthesis of 1H-pyrazole

- Reactants: Hydrazine, 1,3-diketone

- Conditions: Reflux, solvent (e.g., ethanol)

-

Step 3: Coupling Reaction

- Reactants: 6-methoxypyridazine, 1H-pyrazole, pyrrolidine

- Conditions: Catalysts (e.g., palladium), inert atmosphere (e.g., nitrogen)

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxypyridazine and pyrrolidinyl ether moieties participate in nucleophilic substitutions under specific conditions:

| Reaction Type | Conditions | Reagents/Catalysts | Products/Outcomes | Yield/Notes |

|---|---|---|---|---|

| Demethylation | Acidic hydrolysis | HBr (48%), reflux | Pyridazin-3-ol derivative | 55–65% |

| Ether cleavage | Lewis acid catalysis | BBr₃, CH₂Cl₂, −78°C | Pyrrolidin-3-ol intermediate | Requires anhydrous conditions |

Key Findings :

-

Methoxy group demethylation proceeds via SN2 mechanisms, forming phenolic intermediates.

-

Ether cleavage at the pyrrolidine oxygen is selective under low-temperature conditions to avoid side reactions.

Oxidation and Reduction Reactions

The ethanone group undergoes redox transformations:

Key Findings :

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-4 position:

| Reaction Type | Conditions | Reagents | Products/Outcomes | Yield/Notes |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Mixed acid system | 4-Nitro-pyrazole derivative | 60–70% |

| Sulfonation | SO₃, H₂SO₄, 50°C | Fuming sulfuric acid | Pyrazole sulfonic acid | Requires strict temp control |

Key Findings :

-

Nitration occurs regioselectively at the electron-rich C-4 position of the pyrazole.

-

Sulfonation products are sensitive to over-reaction, necessitating precise stoichiometry.

Hydrolysis Reactions

The pyrrolidinyl ether and ketone groups are susceptible to hydrolysis:

| Reaction Type | Conditions | Reagents | Products/Outcomes | Yield/Notes |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 12h | Aqueous HCl | Pyrrolidin-3-ol and pyridazinone | 70–75% |

| Base-mediated hydrolysis | NaOH (10%), ethanol, Δ | NaOH | Degraded fragments | Non-productive |

Key Findings :

-

Acidic conditions selectively cleave the ether bond without affecting the pyrazole ring.

-

Basic hydrolysis leads to decomposition, likely due to β-elimination pathways.

Condensation Reactions

The ethanone group forms derivatives via condensation:

Key Findings :

-

Oxime formation proceeds efficiently under alkaline conditions, yielding E/Z isomer mixtures .

-

Hydrazones are stable and serve as intermediates for further heterocyclic syntheses .

Reaction Mechanisms and Selectivity

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer activities. For instance, studies have shown that compounds containing these moieties can inhibit tumor growth by inducing apoptosis in cancer cells. In particular, 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Certain derivatives have shown effectiveness against a range of bacterial strains, indicating potential as an antibiotic agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research suggests that similar compounds can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Mechanism of Action

The mechanism of action of 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

- Molecular Weight: The target compound has a higher molecular weight (~377.37) compared to simpler pyrazole-ethanone derivatives (e.g., 191.19 in ) due to the pyrrolidine and pyridazine substituents.

- Solubility: The methoxy group in both the target compound and ’s analog likely improves aqueous solubility compared to non-polar derivatives like naphthyl-containing compounds in .

- Electronic Effects : The pyridazine ring introduces electron-deficient regions, contrasting with electron-rich oxadiazoles in , which may alter binding affinities in biological systems .

Biological Activity

The compound 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

Molecular Structure and Properties

This compound is characterized by a unique molecular structure that includes:

- Methoxypyridazinyl group

- Pyrrolidinyl moiety

- Pyrazolyl backbone

The presence of these functional groups suggests a potential for interaction with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Pyrrolidine Ring : A cyclization reaction involving a suitable precursor such as a 1,4-diketone.

- Introduction of Methoxypyridazine Moiety : This is achieved through the reaction of the pyrrolidine derivative with 6-methoxypyridazine under basic conditions.

- Final Coupling Reaction : The intermediate is then coupled with 2-(1H-pyrazol-1-yl)ethanone using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It may interact with specific receptors and enzymes involved in neurological pathways, potentially leading to therapeutic effects for conditions such as anxiety and depression. Mechanisms include:

- Modulation of neurotransmitter release

- Inhibition or activation of specific receptor subtypes

- Influence on intracellular signaling pathways related to neuroprotection and neurogenesis .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Cytotoxicity Studies : In vitro tests have shown that derivatives of similar pyrazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values indicating effective inhibition of cell growth in MCF-7 breast cancer cells .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, suggesting that the compound may help mitigate neurodegenerative processes through its interaction with neurotrophic factors and modulation of apoptosis .

- Pharmacokinetic Properties : Preliminary studies suggest favorable pharmacokinetic profiles for this class of compounds, including good blood-brain barrier permeability and oral bioavailability, which are essential for therapeutic efficacy in neurological applications .

Data Table: Summary of Biological Activity

Q & A

Q. Methodological Insight :

- Structural Analysis : Use X-ray crystallography or NMR to confirm stereochemistry and bond angles.

- Reactivity Prediction : Computational tools (e.g., DFT) can model electron distribution and predict sites for electrophilic or nucleophilic attacks.

What synthetic routes are commonly employed for this compound, and what are their critical optimization parameters?

Basic Question

Multi-step synthesis typically involves:

Coupling of pyrrolidine and pyridazine : Mitsunobu or SN2 reactions under anhydrous conditions to form the ether bond .

Introduction of pyrazole : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .

Q. Key Optimization Parameters :

- Temperature : Pyridazine etherification requires 60–80°C for optimal yield .

- Catalysts : Use of Pd/C for deprotection steps or Cu(I) for click chemistry .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

Which analytical techniques are most effective for characterizing intermediates and the final product?

Basic Question

- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of substitutions (e.g., pyrazole C-H couplings at δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, especially for oxygen-rich intermediates .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve stereoisomers .

How can reaction yields be improved while minimizing side products in the final coupling step?

Advanced Question

- Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce hydrolysis of the ethanone group .

- Catalyst Screening : Test palladium/phosphine complexes for Suzuki-Miyaura coupling efficiency .

- Inert Atmosphere : Use Schlenk lines to prevent oxidation of pyrrolidine intermediates .

Data-Driven Approach : Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios .

What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Advanced Question

- pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Contradiction Note : Conflicting data on methoxy group stability in acidic conditions may require parallel LC-MS/MS validation .

How can researchers design assays to evaluate the compound’s biological activity while addressing false positives?

Advanced Question

- Primary Screening : Use target-specific enzymatic assays (e.g., kinase inhibition) with Z’-factor >0.5 to minimize noise .

- Counter-Screens : Test against related off-target proteins (e.g., PDE isoforms) to confirm selectivity .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation .

How should contradictory data in biological assays (e.g., IC50 variability) be resolved?

Advanced Question

- Replicate Experiments : Perform triplicate runs with independent synthetic batches to rule out impurity effects .

- Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional response .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., pyridazine derivatives) to identify trends .

What computational methods are suitable for modeling this compound’s interactions with biological targets?

Advanced Question

- Docking Studies : Use AutoDock Vina or Glide to predict binding modes in protein active sites (e.g., kinase ATP pockets) .

- MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability of the pyrrolidine ring .

- QSAR Models : Train models on pyrazole-containing inhibitors to optimize substituent positions .

What mechanistic insights explain the regioselectivity observed in its synthesis?

Advanced Question

- Steric Effects : Bulky substituents on pyridazine direct coupling to the less hindered pyrrolidine nitrogen .

- Electronic Effects : Methoxy groups activate specific pyridazine positions for nucleophilic attack via resonance .

- Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., cis isomers) .

How can structure-activity relationship (SAR) studies guide further optimization of this compound?

Advanced Question

- Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .

- Pyrrolidine Ring Substitutions : Test spirocyclic or fluorinated analogs to improve target binding .

- Methoxy Replacement : Replace with -OCF3 or -NH2 to modulate solubility and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.